molecular formula C22H27NO4 B1609507 (9H-Fluoren-9-yl)methyl [(2S)-1-tert-butoxy-3-hydroxypropan-2-yl]carbamate CAS No. 438239-26-0

(9H-Fluoren-9-yl)methyl [(2S)-1-tert-butoxy-3-hydroxypropan-2-yl]carbamate

Cat. No. B1609507
CAS RN: 438239-26-0
M. Wt: 369.5 g/mol
InChI Key: CPEHAICNNOERSX-HNNXBMFYSA-N
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Description

(9H-Fluoren-9-yl)methyl [(2S)-1-tert-butoxy-3-hydroxypropan-2-yl]carbamate, also known as Fmoc-protected serine, is a chemical compound that is commonly used in the field of biochemistry and organic chemistry. This compound is used as a protecting group for the amino acid serine during peptide synthesis.

Scientific Research Applications

Crystal Structure Analysis

  • Study 1 : The compound's crystal structure exhibits intermolecular hydrogen bonds, offering insights into molecular interactions and structural characteristics (Yamada et al., 2008).

Synthesis of N-alkylhydroxamic Acids

  • Study 2 : This compound is used for the synthesis of N-alkylhydroxamic acids, indicating its utility in creating structurally diverse chemical entities (Mellor & Chan, 1997).

Phase Equilibrium and Solubility Studies

  • Study 3 : Its solubility and phase equilibrium properties in various solvents have been investigated, essential for understanding its behavior in different environments (Wei et al., 2012).

Polymer Synthesis for Photonics

  • Study 4 : The compound is involved in the synthesis of conjugated polymers, indicating its potential application in photonics and materials science (Výprachtický et al., 2010).

Protection of Hydroxy-Groups

  • Study 5 : It's used to protect hydroxy-groups in the synthesis of complex molecules, demonstrating its role in organic synthesis and drug development (Gioeli & Chattopadhyaya, 1982).

Liquid Chromatography/Mass Spectrometry

  • Study 6 : The compound's derivatives are analyzed using high-performance liquid chromatography and mass spectrometry, showing its use in analytical chemistry (Chen et al., 1999).

Indicator in Titration

  • Study 7 : It's used as an indicator in titration, highlighting its application in quantitative analysis (Bowen et al., 2002).

properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S)-1-hydroxy-3-[(2-methylpropan-2-yl)oxy]propan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO4/c1-22(2,3)27-13-15(12-24)23-21(25)26-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20,24H,12-14H2,1-3H3,(H,23,25)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPEHAICNNOERSX-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC[C@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90426932
Record name (9H-Fluoren-9-yl)methyl [(2S)-1-tert-butoxy-3-hydroxypropan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(9H-Fluoren-9-yl)methyl [(2S)-1-tert-butoxy-3-hydroxypropan-2-yl]carbamate

CAS RN

438239-26-0
Record name (9H-Fluoren-9-yl)methyl [(2S)-1-tert-butoxy-3-hydroxypropan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(9H-Fluoren-9-yl)methyl [(2S)-1-tert-butoxy-3-hydroxypropan-2-yl]carbamate
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(9H-Fluoren-9-yl)methyl [(2S)-1-tert-butoxy-3-hydroxypropan-2-yl]carbamate
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(9H-Fluoren-9-yl)methyl [(2S)-1-tert-butoxy-3-hydroxypropan-2-yl]carbamate
Reactant of Route 5
(9H-Fluoren-9-yl)methyl [(2S)-1-tert-butoxy-3-hydroxypropan-2-yl]carbamate
Reactant of Route 6
(9H-Fluoren-9-yl)methyl [(2S)-1-tert-butoxy-3-hydroxypropan-2-yl]carbamate

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